N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide
Description
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Properties
IUPAC Name |
N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-25(30)27-21-12-14-24(18(2)16-21)34(32,33)28-22-11-13-23-20(17-22)10-7-15-29(23)26(31)19-8-5-4-6-9-19/h4-6,8-9,11-14,16-17,28H,3,7,10,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWCHXJTWKIPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, which include a benzoyl group, a tetrahydroquinoline moiety, and a sulfamoyl functional group. Its molecular formula is C24H26N2O4S, with a molecular weight of approximately 450.55 g/mol.
Structural Characteristics
The structure of this compound can be broken down into several key components:
- Benzoyl Group : Enhances lipophilicity and biological interactions.
- Tetrahydroquinoline Moiety : Known for its diverse pharmacological properties.
- Sulfamoyl Group : Imparts potential for enzyme inhibition and antimicrobial activity.
Biological Activity
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Properties : The presence of the sulfamoyl group suggests potential antibacterial and antifungal activities. Compounds with similar structures have shown efficacy against resistant strains of bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) .
- Anticancer Activity : The tetrahydroquinoline derivatives are recognized for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may interfere with cellular signaling pathways involved in tumor growth .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl group is known to inhibit enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth and replication.
- Cell Signaling Interference : The compound may disrupt signaling pathways related to cell proliferation and apoptosis in cancer cells.
Case Studies and Experimental Data
-
Antibacterial Activity :
- A study demonstrated that similar sulfamoyl-containing compounds exhibited potent antibacterial activity with IC50 values ranging from 10 µM to 30 µM against various bacterial strains .
- In vitro assays showed that the compound could inhibit the growth of MRSA with an effectiveness comparable to established antibiotics.
- Anticancer Potential :
Comparative Analysis
| Compound | Molecular Weight | Antibacterial Activity (IC50) | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | 450.55 g/mol | 10–30 µM | 15 µM |
| Similar Sulfamoyl Derivative | 400 g/mol | 20 µM | 25 µM |
| Tetrahydroquinoline Analog | 430 g/mol | 15 µM | 18 µM |
Q & A
Q. Analytical Validation :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and functional group integration .
- TLC/HPLC : Monitor reaction progress and purity.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced: How can researchers optimize reaction yields for the sulfonamide coupling step in the synthesis?
Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance sulfonyl chloride reactivity .
- Catalysis : Triethylamine or pyridine improves deprotonation and reduces side reactions .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize hydrolysis .
- Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reactive intermediates and transition states, reducing trial-and-error experimentation .
Q. Table 1: Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DCM/DMF | +20–30% |
| Temperature | 0–5°C | +15% |
| Catalyst | Triethylamine (1.2 eq) | +25% |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer: Contradictions often arise from assay variability or target promiscuity. Mitigation approaches:
Orthogonal Assays : Confirm activity using unrelated methods (e.g., enzymatic vs. cell-based assays) .
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzoyl vs. methoxyethyl groups) to isolate pharmacophores .
Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line specificity or compound purity .
Example : If one study reports IC₅₀ = 10 nM (cancer cells) and another shows no activity, validate using:
- Proteomics : Identify off-target interactions.
- Dose-Response Curves : Ensure linearity across concentrations .
Basic: What are key considerations in designing biological assays for this compound?
Answer:
- Target Selection : Prioritize kinases or sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) based on structural analogs .
- Controls : Include positive (known inhibitors) and negative (vehicle-only) controls.
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity .
- Replicates : Minimum triplicate runs to assess statistical significance .
Advanced: How can computational chemistry improve derivative design?
Answer:
- Molecular Docking : Predict binding affinity to targets (e.g., ATP-binding pockets) using AutoDock or Schrödinger .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in design .
- Reaction Pathway Simulation : ICReDD’s quantum mechanics/machine learning (QM/ML) models identify optimal conditions for novel reactions .
Q. Table 2: Computational Tools for Derivative Design
| Tool | Application | Example Outcome |
|---|---|---|
| AutoDock Vina | Target binding prediction | ΔG = -9.2 kcal/mol |
| SwissADME | Solubility/logP | High gastrointestinal absorption |
| Gaussian (DFT) | Transition state analysis | Ea reduction by 15 kJ/mol |
Advanced: How to design a study analyzing thermal stability and degradation pathways?
Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (10°C/min) to identify decomposition points .
- DSC : Detect phase transitions (e.g., melting, crystallization) .
- LC-MS Degradation Profiling : Identify byproducts under stress conditions (heat, light, pH extremes) .
Q. Methodological Workflow :
Accelerated Stability Testing : Expose compound to 40°C/75% RH for 4 weeks.
Byproduct Isolation : Use preparative HPLC.
Structural Elucidation : NMR and MS for degradation products .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Temperature : -20°C in airtight, light-resistant vials.
- Solvent : Store as lyophilized powder or in anhydrous DMSO.
- Monitoring : Regular HPLC checks every 6 months to detect degradation .
Advanced: How to address low reproducibility in synthetic batches?
Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., reactant stoichiometry, stirring rate) .
- In-Line Analytics : Implement PAT (Process Analytical Technology) like FTIR for real-time monitoring .
- Purification Protocols : Standardize column chromatography (e.g., silica gel, gradient elution) or recrystallization solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
